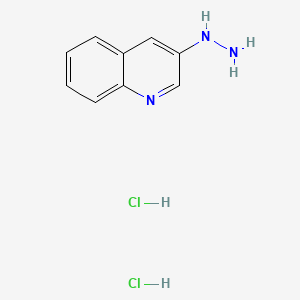

3-Hydrazinoquinoline dihydrochloride

Overview

Description

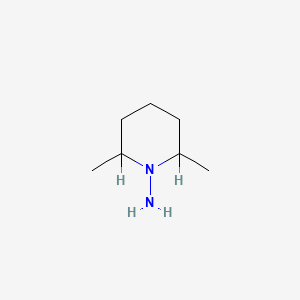

3-Hydrazinoquinoline dihydrochloride is a chemical compound that is part of the quinoline family, which is a class of heterocyclic aromatic organic compounds. It contains a hydrazino group attached to the quinoline ring system. This compound serves as a key intermediate in the synthesis of various heterocyclic systems with potential biological activities.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in several studies. For instance, the synthesis of the 4,10-dihydro-3H-pyridazino[1,6-b]isoquinolin-10-one system was achieved by acid-catalyzed recyclization of benzohydrazides and subsequent reaction with hydrazine hydrate . Similarly, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones led to the formation of pyridazino[4,3-c:5,6-c']diquinolines, with the structures confirmed by various spectroscopic methods . Additionally, 3-hydrazinoisoquinoline was synthesized from its N-oxide derivative, followed by acylation and cyclization to form triazolo[4,3-b]isoquinoline .

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been elucidated using various spectroscopic techniques. For example, the structure of pyridazino[4,3-c:5,6-c']diquinolines was determined using IR, NMR, mass spectral data, and elemental analysis . The dihedral angle between the mean plane of the 1,3-dioxolane group and the 2-hydrazino-7-methylisoquinoline unit in a related molecule was measured, and intramolecular hydrogen bonds were observed .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. The reaction of 2-hydrazino-4-methylquinoline with trifluoromethyl-β-diketones resulted in the formation of different pyrazole derivatives, depending on the diketone substitution . The reaction between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes produced hydrazone and pyrazolo[3,4-b]quinoline derivatives, which have potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of the hydrazino group and other substituents can affect the compound's reactivity, stability, and potential biological activity. The intramolecular and intermolecular hydrogen bonding, as observed in some derivatives, can also impact the compound's physical properties, such as solubility and melting point .

Scientific Research Applications

Green Chemistry Methodology

A study by Norris et al. (2009) describes the use of a heavy-metal-free reduction in an aqueous medium to produce 5-hydrazinoquinoline as an anhydrous dihydrochloride salt. This process is highlighted for its environmental friendliness, utilizing l-ascorbic acid for reduction, and is applicable at a large scale, indicating potential industrial applications (Norris, Bezze, Franz, & Stivanello, 2009).

Structural and Mechanistic Studies in Organic Chemistry

Singh et al. (1997) investigated the reaction of hydrazinoquinolines with trifluoromethyl-β-diketones. This study provides insights into the structural versatility of hydrazinoquinolines, contributing to the field of organic synthesis and the development of novel organic compounds (Singh, Kapoor, Kumar, & Threadgill, 1997).

Synthesis of Novel Ring Systems

Research by Hajos and Messmer (1978) involves the synthesis of 3-Hydrazinoisoquinoline, leading to the creation of new ring systems like tri-azolo[4,3-b]isoquinoline. This highlights the role of hydrazinoquinoline derivatives in the development of novel heterocyclic compounds (Hajos & Messmer, 1978).

Application in Analytical Chemistry

Shigeri et al. (2016) explored the use of 2-hydrazinoquinoline as a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This study demonstrates the potential of hydrazinoquinoline derivatives in analytical chemistry, particularly for the detection of gaseous carbonyl compounds (Shigeri, Kamimura, Ando, Uegaki, Sato, Tani, Arakawa, & Kinumi, 2016).

Antioxidant and Antimicrobial Properties

Romanenko and Kozyr (2022) found that 4-hydrazinoquinoline derivatives exhibit significant antioxidant properties, showing promise as protectors against oxidative stress in biological systems. This suggests potential biomedical applications (Romanenko & Kozyr, 2022).

Synthesis of Medicinal Compounds

The study by Gemma et al. (2008) on the microwave-assisted synthesis of 4-hydrazinoquinolines for the production of 4-aminoquinolines indicates their relevance in synthesizing antimalarial precursors, highlighting their significance in medicinal chemistry (Gemma, Kukreja, Tripaldi, Altarelli, Bernetti, Franceschini, Savini, Campiani, Fattorusso, & Butini, 2008).

properties

IUPAC Name |

quinolin-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-12-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-6,12H,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBORBSYHSWWFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069482 | |

| Record name | Quinoline, 3-hydrazino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61621-35-0 | |

| Record name | Quinoline, 3-hydrazinyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061621350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-hydrazinyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 3-hydrazino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinoquinoline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)